molecular formula C11H21NO4 B13321747 tert-Butyl 3-hydroxy-1,5-oxazocane-5-carboxylate

tert-Butyl 3-hydroxy-1,5-oxazocane-5-carboxylate

Cat. No.: B13321747
M. Wt: 231.29 g/mol
InChI Key: NGAOEXBALTXPKL-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-1,5-oxazocane-5-carboxylate is a chemical compound with the molecular formula C10H19NO4 It is a member of the oxazocane family, which are heterocyclic compounds containing an oxygen and nitrogen atom in a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydroxy-1,5-oxazocane-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including esterification and cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the formation of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-1,5-oxazocane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-hydroxy-1,5-oxazocane-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-1,5-oxazocane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-hydroxy-1,5-oxazocane-5-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique ring structure and the presence of both oxygen and nitrogen atoms in the ring. This structural feature imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl 3-hydroxy-1,5-oxazocane-5-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-8-9(13)7-12/h9,13H,4-8H2,1-3H3

InChI Key

NGAOEXBALTXPKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOCC(C1)O

Origin of Product

United States

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